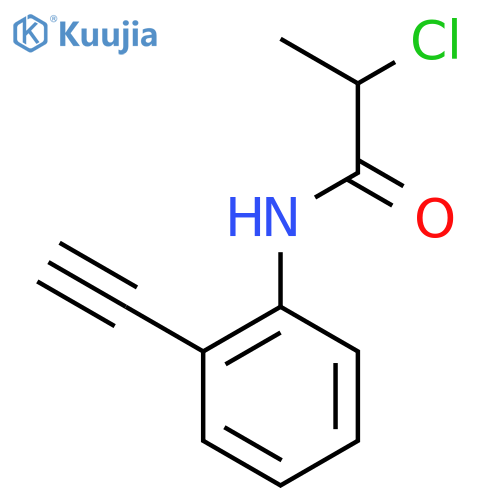Cas no 2137545-62-9 (2-chloro-N-(2-ethynylphenyl)propanamide)

2137545-62-9 structure
商品名:2-chloro-N-(2-ethynylphenyl)propanamide
2-chloro-N-(2-ethynylphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2-ethynylphenyl)propanamide
- EN300-743906
- 2137545-62-9
-
- インチ: 1S/C11H10ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h1,4-8H,2H3,(H,13,14)
- InChIKey: FIIMZYUMRPHTQV-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NC1C=CC=CC=1C#C)=O
計算された属性
- せいみつぶんしりょう: 207.0450916g/mol
- どういたいしつりょう: 207.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.1Ų
2-chloro-N-(2-ethynylphenyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743906-1.0g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 1.0g |
$699.0 | 2024-05-23 | |
| Enamine | EN300-743906-0.05g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.05g |
$587.0 | 2024-05-23 | |
| Enamine | EN300-743906-0.1g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.1g |
$615.0 | 2024-05-23 | |
| Enamine | EN300-743906-0.5g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.5g |
$671.0 | 2024-05-23 | |
| Enamine | EN300-743906-0.25g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 0.25g |
$642.0 | 2024-05-23 | |
| Enamine | EN300-743906-10.0g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 10.0g |
$3007.0 | 2024-05-23 | |
| Enamine | EN300-743906-2.5g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 2.5g |
$1370.0 | 2024-05-23 | |
| Enamine | EN300-743906-5.0g |
2-chloro-N-(2-ethynylphenyl)propanamide |
2137545-62-9 | 95% | 5.0g |
$2028.0 | 2024-05-23 |
2-chloro-N-(2-ethynylphenyl)propanamide 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
2137545-62-9 (2-chloro-N-(2-ethynylphenyl)propanamide) 関連製品
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 624-75-9(Iodoacetonitrile)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
